[4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone
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Overview
Description
[4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone is a complex organic compound that features a bromophenyl group, a sulfonylmethyl group, and a morpholinylmethanone group
Preparation Methods
The synthesis of [4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone typically involves multiple steps, including nucleophilic aromatic substitution and sulfonylation reactions. The preparation begins with the bromination of phenyl compounds, followed by the introduction of the sulfonylmethyl group. The final step involves the incorporation of the morpholinylmethanone group under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
[4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the sulfonylmethyl group can influence the compound’s reactivity and binding affinity. The morpholinylmethanone group may play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar compounds to [4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Benzylamine: An organic compound used as a precursor in the production of pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(4-bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-16-5-7-17(8-6-16)25(22,23)13-14-1-3-15(4-2-14)18(21)20-9-11-24-12-10-20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZFNMIOWAUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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